molecular formula C13H18ClN5O B14930320 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14930320
M. Wt: 295.77 g/mol
InChI Key: KNCXMWVVYFSUOF-UHFFFAOYSA-N
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Description

4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole . This intermediate is then reacted with formic acid and a catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dichloromethane.

    Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application but often involve inhibition of key enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxamide . What sets 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H18ClN5O

Molecular Weight

295.77 g/mol

IUPAC Name

4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N,1,5-trimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18ClN5O/c1-5-19-8-10(6-15-19)7-17(3)13(20)12-11(14)9(2)18(4)16-12/h6,8H,5,7H2,1-4H3

InChI Key

KNCXMWVVYFSUOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=NN(C(=C2Cl)C)C

Origin of Product

United States

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